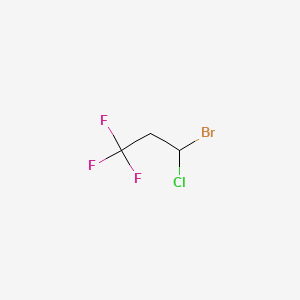

3-Bromo-3-chloro-1,1,1-trifluoropropane

Descripción general

Descripción

3-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon . It’s a derivative of propane and appears as a colorless, odorless non-flammable liquid .

Synthesis Analysis

3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .Molecular Structure Analysis

The molecular structure of 3-Bromo-3-chloro-1,1,1-trifluoropropane can be represented by the linear formula BrCH2CH2CF3 . The molecular weight is 176.96 .Chemical Reactions Analysis

3-Bromo-3-chloro-1,1,1-trifluoropropane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. It undergoes oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis

3-Bromo-3-chloro-1,1,1-trifluoropropane has a refractive index n20/D of 1.363 (lit.) and a boiling point of 63.5 °C (lit.). It has a density of 1.662 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 3-Bromo-3-chloro-1,1,1-trifluoropropane Applications

3-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula

C3H2BrClF3 C_3H_2BrClF_3 C3H2BrClF3

. It’s a compound that has various applications in scientific research due to its unique chemical properties. Below is a detailed analysis of its applications across different fields:Organic Synthesis

3-Bromo-3-chloro-1,1,1-trifluoropropane: is used as a building block in organic synthesis. Its halogenated nature makes it a reactive intermediate for introducing trifluoromethyl groups into organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group can significantly alter the biological activity of the compound.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. For instance, it can be used to synthesize 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide , which has potential applications in hormone-related treatments .

Pesticide Development

The compound’s ability to form stable carbon-fluorine bonds is exploited in the development of pesticides. These bonds are often found in pesticides due to their resistance to hydrolysis and metabolic breakdown, leading to increased efficacy and longevity of the pesticide in the environment.

Material Science

In material science, 3-Bromo-3-chloro-1,1,1-trifluoropropane can be used to modify the surface properties of materials. The introduction of fluorinated groups can lead to the development of materials with unique properties such as hydrophobicity, resistance to solvents, and thermal stability.

Analytical Chemistry

This compound may be used as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It can aid in the identification and quantification of various substances when used in spectroscopic analysis techniques like NMR and mass spectrometry.

Environmental Science

In environmental science research, the compound’s stability and resistance to degradation make it a subject of study in the context of atmospheric chemistry and long-term environmental impact assessments.

Catalysis

The halogenated and fluorinated moieties of 3-Bromo-3-chloro-1,1,1-trifluoropropane make it a candidate for use in catalysis, particularly in reactions where the introduction of fluorine is desired. It can act as a catalyst or a catalyst precursor in various chemical reactions.

Insecticidal and Fungicidal Research

Research into the biological activities of compounds derived from 3-Bromo-3-chloro-1,1,1-trifluoropropane has shown potential in the development of new insecticidal and fungicidal agents. These studies focus on the synthesis of novel compounds that exhibit significant larvicidal and mycelium growth inhibition properties .

Safety and Hazards

3-Bromo-3-chloro-1,1,1-trifluoropropane is poisonous by inhalation. It emits toxic fumes of chlorine and fluorine when heated to decomposition . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mecanismo De Acción

Target of Action

It’s known that halogenated hydrocarbons like this compound can interact with various biological molecules due to their reactivity .

Mode of Action

It’s known that halogenated hydrocarbons can participate in various chemical reactions due to the presence of reactive halogen atoms .

Biochemical Pathways

It’s known that halogenated hydrocarbons can potentially affect multiple biochemical pathways due to their reactivity .

Pharmacokinetics

It’s known that the compound is a highly reactive halogenated hydrocarbon, which suggests it could be rapidly metabolized and excreted .

Result of Action

It’s known that halogenated hydrocarbons can have various effects at the molecular and cellular level due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3-chloro-1,1,1-trifluoropropane. For example, the compound’s reactivity suggests that it could be sensitive to factors such as temperature, pH, and the presence of other reactive substances .

Propiedades

IUPAC Name |

3-bromo-3-chloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClF3/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHORFCCGNBAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593067 | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3-chloro-1,1,1-trifluoropropane | |

CAS RN |

460-66-2 | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)